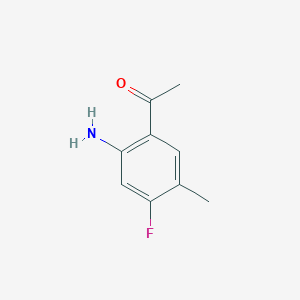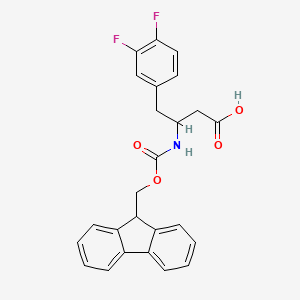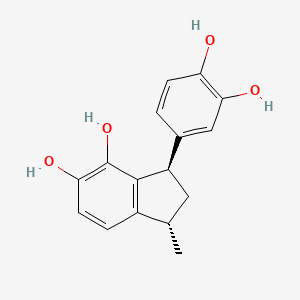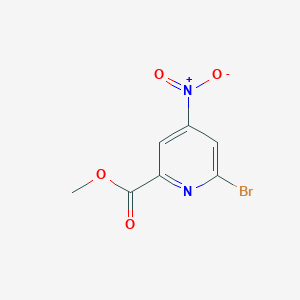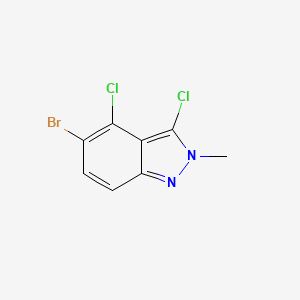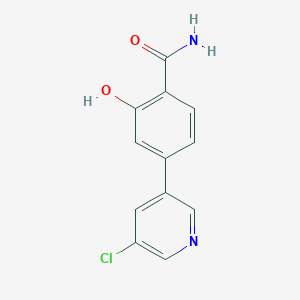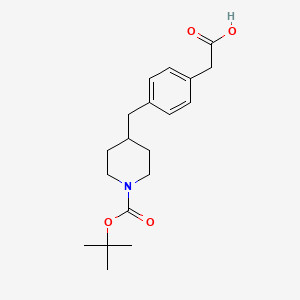
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzyl group bearing a carboxymethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The protected piperidine is then subjected to benzylation using a suitable benzyl halide (e.g., benzyl bromide) under basic conditions.
Carboxymethylation: The benzylated product is further reacted with a carboxymethylating agent, such as chloroacetic acid, in the presence of a base to introduce the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The carboxymethyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Benzylic alcohol, benzaldehyde, or benzoic acid.
Reduction: Benzyl alcohol or toluene.
Substitution: Free piperidine derivative.
Aplicaciones Científicas De Investigación
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine functionality.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-benzyl-piperidine: Lacks the carboxymethyl group, making it less polar.
4-(4-carboxymethyl-benzyl)-piperidine: Lacks the Boc protecting group, making it more reactive.
1-Boc-4-(4-methyl-benzyl)-piperidine: Substituted with a methyl group instead of a carboxymethyl group, affecting its reactivity and solubility.
Uniqueness
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is unique due to the presence of both the Boc protecting group and the carboxymethyl substituent, which provide a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C19H27NO4 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-10-8-16(9-11-20)12-14-4-6-15(7-5-14)13-17(21)22/h4-7,16H,8-13H2,1-3H3,(H,21,22) |
Clave InChI |
QGTDAUGVTNFXGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
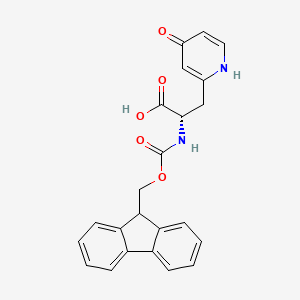
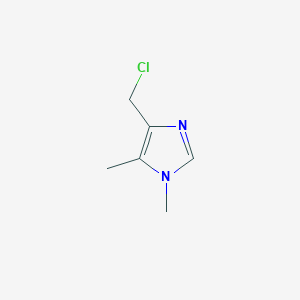
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
